2-Benzyl-4-phenylbutanoic acid
Description
Historical Context and Significance of Phenylbutanoic Acid Derivatives in Chemical Research
Phenylbutanoic acid and its derivatives represent a class of organic compounds that have garnered significant attention in various fields of chemical and biomedical research. Historically, the parent compound, 4-phenylbutyric acid (4-PBA), has been a focal point. bohrium.com It is a short-chain fatty acid derivative naturally produced by the fermentation of dietary fiber by colonic bacteria. nih.govdrugbank.com Early investigations into 4-PBA and related structures were often rooted in their potential as therapeutic agents. For instance, 4-PBA was approved as a drug for urea (B33335) cycle disorders, where it acts as an ammonia (B1221849) scavenger. drugbank.com
The significance of this class of compounds expanded as researchers uncovered their role as chemical chaperones, capable of preventing the aggregation of misfolded proteins, a hallmark of several neurodegenerative diseases like Alzheimer's and Parkinson's disease. bohrium.comresearchgate.net This chaperone activity, coupled with its function as a histone deacetylase (HDAC) inhibitor, has made 4-PBA a valuable tool in cell biology and a lead compound for drug discovery. nih.govnih.gov Consequently, numerous derivatives of phenylbutanoic acid have been synthesized and studied to enhance potency, improve pharmacokinetic properties, and explore new therapeutic applications, ranging from anticancer agents to treatments for metabolic disorders. researchgate.netacs.orggoogle.com The structural backbone of phenylbutanoic acid provides a versatile scaffold for medicinal chemists to introduce various functional groups, leading to a rich and diverse landscape of research. nih.govnih.gov
Structural Analysis and Stereochemical Considerations of 2-Benzyl-4-phenylbutanoic Acid
This compound is a specific derivative of butanoic acid featuring two phenyl-containing substituents. Its structure consists of a four-carbon carboxylic acid chain. A phenyl group is attached to the C4 position (via a phenethyl group), and a benzyl (B1604629) group is attached to the C2, or α-carbon, position. sigmaaldrich.com This particular arrangement of bulky aromatic groups imparts distinct stereochemical and conformational properties to the molecule.
The presence of four different substituents on the α-carbon (C2) — a hydrogen atom, a carboxylic acid group, a benzyl group, and a 2-phenylethyl group — renders it a chiral center. Consequently, this compound can exist as a pair of non-superimposable mirror images, known as enantiomers. These are designated as (R)-2-Benzyl-4-phenylbutanoic acid and (S)-2-Benzyl-4-phenylbutanoic acid.
The specific three-dimensional arrangement, or stereochemistry, of these enantiomers can be critical in biological systems, where interactions with chiral entities like enzymes and receptors are often stereospecific. The synthesis of a single enantiomer or the separation of a racemic mixture (an equal mixture of both enantiomers) is a common challenge and objective in the study of such chiral molecules. researchgate.net
The single bonds within the this compound molecule allow for rotation, leading to various spatial arrangements known as conformations or rotamers. The bulky nature of the benzyl and phenyl groups significantly influences the molecule's preferred conformations. To minimize steric hindrance (repulsive forces between electron clouds of nearby atoms), the molecule will adopt conformations where these large groups are positioned as far apart as possible.
Overview of Current Academic Research Trajectories on this compound
While extensive research exists for the parent compound, 4-phenylbutyric acid, and other derivatives, "this compound" itself appears to be a more specialized or less-studied compound. bohrium.comresearchgate.net Current research trajectories involving phenylbutanoic acid derivatives often focus on several key areas:
Medicinal Chemistry: The synthesis of novel derivatives to improve efficacy as chemical chaperones or HDAC inhibitors continues to be a major focus. researchgate.netacs.org Researchers are exploring how modifications to the core structure, such as those present in this compound, can influence biological activity. google.comnih.gov
Neurodegenerative and Protein Misfolding Diseases: The ability of phenylbutyric acid derivatives to mitigate endoplasmic reticulum (ER) stress and prevent protein aggregation remains an active area of investigation. bohrium.commdpi.com
Oncology: The role of these compounds as anticancer agents, often linked to their HDAC inhibition, is being explored. acs.orgnih.gov
Metabolic Diseases: The effects of phenylbutyric acid derivatives on lipid metabolism and their potential use in treating lipid disorders are also being studied. nih.gov
Research on closely related structures, such as 3-benzyl-4-phenylbutanoic acid, has been noted in the context of developing antibiotic potentiators. nih.gov
Rationale for Comprehensive Investigation of this compound
The rationale for a detailed investigation into this compound stems from the established biological significance of its parent compound and other derivatives. The unique structural features of this compound—specifically the presence of a second bulky aromatic group at the α-carbon—warrant exploration for several reasons:
Novel Biological Activity: The addition of the benzyl group could lead to new or enhanced interactions with biological targets compared to simpler phenylbutanoic acids. This modification significantly alters the molecule's size, shape, and lipophilicity, which could translate to novel pharmacological properties.
Stereospecific Effects: As a chiral molecule, its individual enantiomers could exhibit different biological activities. A comprehensive study would involve synthesizing or separating the (R) and (S) forms and evaluating them independently.
Structure-Activity Relationship (SAR) Studies: Investigating this compound contributes to a broader understanding of the structure-activity relationships within the phenylbutanoic acid class. By comparing its activity to other derivatives, researchers can better understand how specific structural modifications influence function.
Potential as a Research Tool or Therapeutic Lead: Given the diverse applications of its chemical relatives, this compound holds potential as a lead compound for developing new therapies or as a tool for probing biological pathways.
Compound Information Tables
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 5666-05-7 | sigmaaldrich.combldpharm.com |
| Molecular Formula | C₁₇H₁₈O₂ | sigmaaldrich.com |
| Molecular Weight | 268.32 g/mol | Calculated |
Properties
IUPAC Name |
2-benzyl-4-phenylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c18-17(19)16(13-15-9-5-2-6-10-15)12-11-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQADLVQOGPHNAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies
Classical and Established Synthetic Routes to the 2-Benzyl-4-phenylbutanoic Acid Core
The foundational approaches to constructing the this compound molecular framework often rely on well-established organic reactions. One common strategy involves the alkylation of a suitable precursor. For instance, the reaction of a phenylbutanoic acid derivative with a benzyl (B1604629) halide in the presence of a strong base can introduce the benzyl group at the C2 position.
Another classical method is the Clemmensen reduction of β-benzoylpropionic acid, which can be synthesized from benzene (B151609) and succinic anhydride, to yield γ-phenylbutyric acid. orgsyn.org This can then be further functionalized. A widely used industrial method for preparing 4-phenylbutyric acid involves the Friedel-Crafts acylation of benzene with γ-butyrolactone using a Lewis acid catalyst like aluminum chloride. The resulting 4-phenylbutyric acid can serve as a key intermediate for the synthesis of this compound.
Furthermore, the Arndt-Eistert reaction, which involves the reaction of a carboxylic acid with diazomethane (B1218177) and a silver oxide catalyst, provides an alternative, albeit less common, route to homologated carboxylic acids that can be precursors to the target molecule. Grignard reagents, such as benzyl magnesium chloride, have also been employed in the synthesis of related structures, although often with lower yields.
Enantioselective and Diastereoselective Synthesis of this compound
The stereoselective synthesis of this compound and its derivatives is of significant interest due to the often distinct biological activities of different stereoisomers. nih.gov Various strategies have been developed to control the stereochemistry at the chiral centers of the molecule.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are powerful tools for inducing stereoselectivity in chemical reactions. In the context of this compound synthesis, a chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction, such as alkylation.
One notable example is the use of pseudoephedrine as a chiral auxiliary. caltech.edu Both enantiomers of pseudoephedrine are readily available and can be acylated to form tertiary amides. caltech.edu The enolates of these amides undergo highly diastereoselective alkylations with a range of alkyl halides, including benzyl halides, to afford α-substituted products with high yields. caltech.edu These products can then be converted into highly enantiomerically enriched carboxylic acids. caltech.edu
Another approach involves the use of oxazolidinone chiral auxiliaries. researchgate.net For example, a polymer-supported chiral oxazolidinone derived from phenylnorstatine has been used for solid-phase asymmetric alkylation, achieving high diastereoselectivity comparable to solution-phase methods. researchgate.net The use of (-)-8-phenylmenthol (B56881) as a chiral auxiliary in the asymmetric alkylation of the N-Boc derivative of 2-bromoglycine has also been reported. renyi.hu
Asymmetric Catalysis in C-C Bond Formation
Asymmetric catalysis offers an efficient and atom-economical approach to enantioselective synthesis. This strategy employs a chiral catalyst to control the stereochemistry of a carbon-carbon bond-forming reaction.
Lewis and Brønsted acids can be engineered to create "designer acids" for more effective chemical reactions. nih.gov The combination of these acids can lead to higher reactivity, selectivity, and versatility than individual acid catalysts. nih.gov This concept of combined acids is particularly useful in designing asymmetric catalysis, as it can create a more organized and effective asymmetric environment. nih.gov
For instance, the palladium-catalyzed asymmetric hydrovinylation of vinyl arenes can produce chiral building blocks that can be subsequently converted to 2-arylpropionic acids. nih.gov While not a direct synthesis of this compound, this methodology highlights the power of asymmetric catalysis in creating chiral carboxylic acids. Similarly, palladium-catalyzed intramolecular arylation has been used to synthesize Tröger's base analogues with nitrogen stereocenters, demonstrating the versatility of this catalytic system. acs.org
Biocatalytic Transformations for Stereocontrol
Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful tool for stereoselective synthesis. Enzymes often exhibit high regio-, stereo-, and enantioselectivity under mild reaction conditions. nih.gov
The hydantoinase method, for example, has been used for the enantioselective synthesis of (S)-2-amino-4-phenylbutanoic acid. nih.gov This process utilizes a non-enantioselective hydantoinase and an L-N-carbamoylase to resolve a racemic hydantoin (B18101) precursor. nih.gov While this produces an amino acid, similar enzymatic strategies could be adapted for the synthesis of this compound.
Enzymatic reduction of α-keto acids is another valuable biocatalytic approach. mdpi.com Reductases can be used for the asymmetric reduction of 2-oxo-4-phenylbutanoic acid or its derivatives to produce chiral hydroxy acids, which can be further modified. researchgate.net For example, baker's yeast has been employed for the enantio- and regiospecific reduction of ethyl 4-phenyl-2,4-dioxobutyrate. researchgate.net
Resolution of Racemic Mixtures of this compound and its Precursors
Resolution is a classical method for separating enantiomers from a racemic mixture. This can be achieved by forming diastereomeric salts with a chiral resolving agent.
For example, the optical resolution of (±)-2-hydroxy-4-phenylbutanoic acid has been accomplished using optically active 1-(p-tolyl)ethylamine or N-(2-hydroxy)ethyl-α-methylbenzylamine as resolving agents. google.com This allows for the isolation of the desired enantiomer in high purity and yield. google.com Similarly, (S)-3-methyl-2-phenylbutylamine has been shown to be a versatile agent for resolving racemic carboxylic acids, including (R)-2-hydroxy-4-phenylbutanoic acid. acs.org
The resolution of ethyl (±)-2-(benzylamino)-4-oxo-4-phenylbutanoate with L-tartaric acid has also been reported as a practical route to D-homophenylalanine, demonstrating the utility of this method for precursors to chiral acids. researchgate.net
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org These principles are increasingly being applied to the synthesis of fine chemicals, including this compound.
One key principle is the maximization of atom economy, which seeks to incorporate all materials used in the process into the final product. acs.org Catalytic reactions, particularly those employing asymmetric catalysis, are inherently more atom-economical than stoichiometric methods. acs.orgacademie-sciences.fr
The use of safer solvents and auxiliaries is another important aspect of green chemistry. skpharmteco.com Efforts are being made to replace hazardous solvents with more environmentally benign alternatives. For instance, the use of water as a solvent in biocatalytic reactions is a significant step towards greener synthesis. core.ac.uk
Biocatalysis itself aligns well with the principles of green chemistry. nih.govnih.gov Enzymes operate under mild conditions, often avoiding the need for protecting groups and reducing the generation of waste. nih.govacs.org The use of whole-cell catalysts can further simplify processes and reduce costs. mdpi.com
Solvent-Free Reactions and Alternative Media
The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. Research into greener alternatives is a key focus in sustainable chemistry.
Solvent-Free and Neat Conditions: For certain reactions, such as the N-alkylation of some heterocycles, it has been demonstrated that using a reagent that also acts as the solvent (neat conditions) can be highly effective and environmentally friendly. For the proposed malonic ester synthesis, while entirely solvent-free conditions might be challenging due to the nature of the reagents, minimizing solvent use is a primary goal. Phase-transfer catalysis (PTC) can facilitate reactions between reagents in different phases (e.g., solid-liquid), sometimes allowing for solvent-free conditions or the use of less hazardous solvents.
Greener Solvents: A variety of more sustainable solvents are being explored for organic synthesis.
Bio-based Solvents: Solvents derived from renewable resources, such as Cyrene™ and dihydropinene (a terpene derivative), are gaining traction as replacements for petroleum-derived solvents like DMF and NMP. These solvents often have better safety profiles and are biodegradable.
Deep Eutectic Solvents (DES): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than the individual components. DES are generally non-volatile, non-flammable, and can be biodegradable, making them attractive media for various organic reactions, including alkylations.
Micellar Catalysis in Water: Performing organic reactions in water, the most environmentally benign solvent, is highly desirable. Micellar catalysis employs surfactants to form micelles that can encapsulate non-polar reactants, creating a microenvironment where the reaction can proceed efficiently in an aqueous medium. This technique has been successfully applied to various C-C bond-forming reactions and could be a viable green alternative for the alkylation steps in the synthesis of this compound.
| Alternative Medium | Key Features | Potential Application in Synthesis |
| Neat (Solvent-Free) | Reagent acts as the solvent. | Potentially applicable in specific alkylation steps, reducing solvent waste. |
| Cyrene™ | Bio-derived, biodegradable alternative to polar aprotic solvents. | Could replace solvents like DMF or NMP in the alkylation steps. |
| Dihydropinene | Bio-based terpene derivative, greener alternative to toluene. | Suitable for less polar reaction conditions. |
| Deep Eutectic Solvents | Non-volatile, non-flammable, often biodegradable. | Can act as both solvent and catalyst in alkylation reactions. |
| Micellar Catalysis | Enables reactions in water using surfactants. | A highly sustainable option for the alkylation steps. |
Atom Economy and Waste Minimization in Synthetic Pathways
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product.
The theoretical atom economy for the proposed malonic ester synthesis of this compound can be calculated as follows:
Calculation:
Molecular Weight of Product: this compound (C₁₇H₁₈O₂) = 254.32 g/mol
Sum of Molecular Weights of Reactants: Diethyl malonate (160.17) + Benzyl bromide (171.04) + Phenethyl bromide (185.06) + 2 x Sodium ethoxide (68.05) = 160.17 + 171.04 + 185.06 + 136.10 = 652.37 g/mol
Atom Economy (%) = (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100 Atom Economy (%) = (254.32 / 652.37) x 100 ≈ 39.0%
This calculation reveals that, even with a 100% chemical yield, a significant portion of the reactant mass is converted into byproducts (sodium bromide, ethanol, and carbon dioxide), highlighting a major drawback of this synthetic route from an atom economy perspective.
Strategies for Waste Minimization:
Catalytic Routes: Developing catalytic versions of the alkylation steps that avoid the use of stoichiometric bases like sodium ethoxide would significantly improve atom economy. For example, catalytic N-alkylation of amines using carboxylic acids has been achieved with various metal catalysts.
Recycling: The recovery and reuse of solvents and catalysts are crucial for minimizing waste. For instance, some greener solvents and phase-transfer catalysts can be recycled.
Alternative Reactions: Exploring alternative synthetic routes with higher atom economy, such as addition reactions, would be a more sustainable long-term goal.
Challenges and Advancements in Scalable Synthesis
Scaling up a synthetic process from the laboratory bench to industrial production presents numerous challenges. These include ensuring consistent product quality, managing heat transfer, and maintaining safety.
Challenges in Scalable Synthesis:
Mixing and Heat Transfer: As reactor size increases, efficient mixing and heat dissipation become more difficult. Exothermic steps, such as alkylation reactions, can lead to localized hot spots, promoting side reactions and reducing yield and purity.
Reaction Time and Throughput: Long reaction times, which may be acceptable in a lab setting, can be economically unviable on a large scale.
Waste Management: The disposal of large quantities of solvent and byproducts from low atom economy reactions becomes a significant environmental and financial burden at an industrial scale.
Advancements in Scalable Synthesis:
Flow Chemistry: Continuous flow chemistry offers significant advantages for scaling up reactions. By pumping reagents through small-diameter tubes or channels, flow reactors provide superior heat and mass transfer, allowing for better temperature control and mixing. This can lead to higher yields, improved selectivity, and safer operation. The modular nature of flow systems also allows for easier scaling by running multiple reactors in parallel. Flow chemistry has been successfully applied to various transformations, including alkylations and decarboxylations, which are relevant to the synthesis of this compound.
| Parameter | Batch Reactor | Flow Reactor |
| Heat Transfer | Poor, surface area-to-volume ratio decreases with scale. | Excellent, high surface area-to-volume ratio. |
| Mixing | Can be inefficient, leading to concentration gradients. | Rapid and efficient mixing. |
| Safety | Large volumes of hazardous materials present a higher risk. | Small reaction volumes at any given time, inherently safer. |
| Scalability | "Scaling up" requires redesign of the reactor. | "Scaling out" by running systems in parallel is more straightforward. |
| Process Control | Slower response to changes in parameters. | Precise control over temperature, pressure, and residence time. |
The integration of greener solvents, high atom economy reactions, and advanced manufacturing technologies like flow chemistry will be pivotal in developing a truly sustainable and scalable synthesis for this compound and other complex chemical entities.
Chemical Reactivity and Derivatization Pathways
Electrophilic and Nucleophilic Reactions of the Carboxylic Acid Moiety
The carboxylic acid group is central to the reactivity of 2-Benzyl-4-phenylbutanoic acid. The carbon atom of the carboxyl group is electron-poor, making it an electrophile and thus a target for nucleophilic attack. jackwestin.com This fundamental property allows the carboxylic acid to undergo nucleophilic acyl substitution, a class of reactions where the hydroxyl (-OH) group is replaced by a different nucleophile. jackwestin.comlibretexts.org
These reactions typically proceed via a tetrahedral intermediate which forms when the nucleophile adds to the carbonyl carbon. libretexts.orgmasterorganicchemistry.com This intermediate then collapses, expelling the leaving group—in this case, the hydroxyl group. For the hydroxyl group to be an effective leaving group, it is often protonated by an acid catalyst to form water, which is a much better leaving group than the hydroxide (B78521) ion. masterorganicchemistry.com Consequently, many reactions involving the carboxylic acid moiety are performed under acidic conditions. masterorganicchemistry.com The reactivity of carboxylic acid derivatives generally follows the order: acid chlorides > anhydrides > thioesters > esters > amides. libretexts.org
Transformations of the Benzyl (B1604629) and Phenyl Moieties
The benzyl and phenyl groups within the this compound structure offer additional sites for chemical modification. The phenyl group is prone to electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation and acylation. mit.edu The stability and reactivity of these aromatic rings are governed by the delocalization of electrons within the ring system. mit.edu
The benzyl group contains a methylene (B1212753) bridge (-CH2-) attached to a phenyl ring, which confers unique reactivity. This "benzylic" position is susceptible to oxidation. For instance, the methylene group can be oxidized to create a benzoic acid derivative, a transformation that highlights a key reactivity pattern of the benzyl moiety. mit.edu
Role as a Versatile Synthetic Intermediate in Complex Molecule Synthesis
The presence of multiple reactive sites—the carboxylic acid and two aromatic rings—positions this compound as a valuable and versatile intermediate in the synthesis of more complex molecules. Its structural framework can be incorporated into larger, more intricate chemical architectures. For example, molecules with a similar "2-benzyl-4-phenyl" core have been utilized in the synthesis of complex heterocyclic systems such as dihydropyrrolo[3,4-b]indoles. scilit.com This demonstrates the potential of this structural motif as a foundational building block in organic synthesis.
Development of Functionalized Derivatives for Research Probes
The ability to selectively modify different parts of the this compound molecule allows for the creation of a diverse library of functionalized derivatives. These derivatives can serve as molecular probes in various research contexts.
Esterification: The carboxylic acid can react with an alcohol in the presence of an acid catalyst to form an ester. This reaction, known as Fischer esterification, is an equilibrium process where water is produced as a byproduct. masterorganicchemistry.com The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. masterorganicchemistry.comlibretexts.org
Amidation: The direct conversion of a carboxylic acid to an amide by reaction with an amine is challenging because the basic amine tends to deprotonate the acidic carboxylic acid, forming a highly unreactive carboxylate salt. jackwestin.comlibretexts.org To overcome this, the reaction is often carried out at high temperatures (above 100°C) to drive off water, or by using activating agents. libretexts.org Dicyclohexylcarbodiimide (DCC) is a common reagent used to facilitate this transformation. jackwestin.com Alternatively, boric acid has been shown to be an effective catalyst for the direct amidation of carboxylic acids with amines. researchgate.netorgsyn.org
| Reaction Type | Reagents | Product | Key Conditions |
|---|---|---|---|
| Fischer Esterification | Alcohol (R'-OH) | Ester | Acid catalyst (e.g., H₂SO₄) masterorganicchemistry.com |
| Amidation | Amine (R'-NH₂) | Amide | High temperature or activating agent (e.g., DCC) jackwestin.comlibretexts.org |
| Boric Acid-Catalyzed Amidation | Amine (R'-NH₂) | Amide | Boric Acid (catalyst) researchgate.netorgsyn.org |
| Reduction | LiAlH₄, followed by H₃O⁺ | Primary Alcohol | Strong reducing agent jackwestin.comlibretexts.org |
The phenyl and benzyl aromatic rings can be functionalized through electrophilic aromatic substitution. Standard reactions such as nitration (using a mixture of nitric and sulfuric acid), halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst), sulfonation (using fuming sulfuric acid), and Friedel-Crafts alkylation or acylation can introduce a variety of functional groups onto the rings. The position of substitution (ortho, meta, or para) will be directed by the existing alkyl substituents on the rings.
Oxidation-Reduction Chemistry and Mechanistic Studies
Oxidation-Reduction: Redox reactions offer further pathways for modifying this compound. The carboxylic acid itself is at a high oxidation state, but it can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol. jackwestin.comlibretexts.org
The rest of the molecule also has sites susceptible to redox reactions. As mentioned, the benzylic carbon is a potential site for oxidation. mit.edu Studies on the oxidation of the related compound, 4-oxo-4-phenyl butanoic acid, by reagents like tripropylammonium (B8586437) fluorochromate have shown that the reaction can lead to cleavage and the formation of benzoic acid. This suggests that under strong oxidizing conditions, the alkyl chain of this compound could potentially be cleaved.
| Reaction Type | Functional Group | Reagents | Potential Product |
|---|---|---|---|
| Reduction | Carboxylic Acid | 1. LiAlH₄ 2. H₃O⁺ | Primary Alcohol jackwestin.comlibretexts.org |
| Oxidation | Benzylic -CH₂- | Strong Oxidizing Agent | Ketone or further cleavage products mit.edu |
Metal Complexation Studies and Coordination Behavior
Extensive searches of publicly available scientific literature and chemical databases did not yield any specific studies on the metal complexation or coordination behavior of this compound. Consequently, there is no available research data to report on the interaction of this particular compound with metal ions.
This lack of information means that details regarding the formation of metal complexes, their stoichiometry, coordination modes, and the structural characteristics of any potential coordination compounds remain uninvestigated and undocumented in the accessible scientific domain. Therefore, no data tables or detailed research findings on this specific topic can be provided.
It is important to note that while the coordination chemistry of other carboxylic acids is a broad and well-studied field, any extrapolation of their behavior to this compound would be purely speculative and fall outside the scope of this article. The unique steric and electronic properties endowed by the benzyl and phenyl substituents would likely influence its coordination behavior in ways that cannot be predicted without direct experimental evidence.
Future research would be necessary to explore the potential of this compound as a ligand and to characterize its coordination complexes with various metal ions. Such studies would involve synthesis, spectroscopic analysis (e.g., IR, NMR, UV-Vis), and single-crystal X-ray diffraction to elucidate the structural and bonding properties of any resulting metal complexes.
Computational and Theoretical Chemistry Investigations
Electronic Structure Analysis and Frontier Molecular Orbital Theory
Electronic structure analysis is fundamental to understanding a molecule's properties. Frontier Molecular Orbital (FMO) theory, in particular, focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. uojaw.education The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity, stability, and the electronic excitation energy. tandfonline.comnih.gov
For 2-Benzyl-4-phenylbutanoic acid, the HOMO is expected to be localized primarily on the electron-rich phenyl rings, which can act as electron donors. The LUMO is likely centered on the carboxylic acid group, a known electron-accepting moiety. libretexts.org A smaller HOMO-LUMO gap suggests higher reactivity. DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), are standard for optimizing the molecule's geometry and calculating these orbital energies. uojaw.educationnih.gov
Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound (Calculated via DFT)
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
Note: Data are hypothetical, based on typical values for similar aromatic carboxylic acids like ibuprofen (B1674241). uojaw.educationuojaw.education
Quantum Chemical Calculations of Reactivity and Selectivity
Beyond FMO theory, quantum chemical calculations can derive a suite of "reactivity descriptors" that quantify a molecule's behavior in chemical reactions. These descriptors, rooted in conceptual DFT, help predict sites of nucleophilic or electrophilic attack. mdpi.com
Chemical Potential (μ): Related to the molecule's escaping tendency for electrons.
Chemical Hardness (η): Measures resistance to change in electron distribution. A larger HOMO-LUMO gap correlates with greater hardness. nih.gov
Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
Fukui Functions: These are local reactivity descriptors that indicate the most likely sites for nucleophilic (f+), electrophilic (f-), and radical (f0) attack. rsc.org
For this compound, the carbonyl carbon of the carboxylic acid is predicted to be a primary site for nucleophilic attack (high f+ value), while the phenyl rings would be susceptible to electrophilic attack (high f- values). libretexts.orgrsc.org These calculations are critical for predicting how the molecule will react with other reagents and for understanding regioselectivity. mdpi.com
Conformational Landscape Exploration and Energy Minimization
Exploring the conformational landscape involves systematically rotating these bonds and calculating the energy of each resulting geometry, a process known as a Potential Energy Surface (PES) scan. readthedocs.ioq-chem.comresearchgate.net This scan identifies various conformers (local energy minima) and the transition states that separate them. uni-muenchen.de By performing geometry optimizations starting from these points, the most stable, low-energy conformers can be identified. joaquinbarroso.com For this molecule, key rotations would be around the C-C bonds of the butanoic acid chain and the bonds connecting the phenyl and benzyl (B1604629) groups to the chain. The interactions between the two aromatic rings (e.g., π-π stacking) could stabilize certain conformations.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry can model the entire pathway of a chemical reaction, providing a detailed, step-by-step mechanism. acs.org This involves identifying the structures of reactants, products, and, most importantly, the high-energy transition state (TS) that represents the energy barrier to the reaction. mit.edu
A common reaction for this compound would be Fischer esterification, where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester. masterorganicchemistry.comgeeksforgeeks.org The mechanism involves several steps, including protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, and elimination of water. byjus.comstudy.commasterorganicchemistry.com Computational modeling can locate the transition state for the rate-determining step, and its energy determines the reaction rate. mit.edu Another modeled reaction could be decarboxylation, which involves the loss of CO2. nih.govacs.org Characterizing the TS involves frequency calculations; a true TS has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org
Table 2: Hypothetical Calculated Energy Barriers for Reactions of this compound
| Reaction | Reactant | Transition State Energy (kcal/mol) | Product |
|---|---|---|---|
| Esterification (with Methanol) | This compound + CH3OH | +15 kcal/mol | Methyl 2-benzyl-4-phenylbutanoate |
Note: Values are illustrative, based on general knowledge of these reaction types. nih.gov
Analysis of Non-Covalent Interactions within this compound Systems
Non-covalent interactions are crucial in determining the structure, stability, and interactions of molecules. researchgate.net For this compound, several intramolecular non-covalent interactions are possible:
Intramolecular Hydrogen Bonding: A hydrogen bond could form between the carboxylic acid proton and the π-electron system of one of the aromatic rings. iastate.eduaip.org
π-π Stacking: The two aromatic rings (benzyl and phenyl) can stack on top of each other in certain conformations, an interaction driven by dispersion and electrostatic forces. acs.org
Aromatic-Carbonyl Interactions: An attractive interaction can occur between the electron-rich plane of an aromatic ring and the electrophilic carbonyl carbon. nih.govnih.gov
CH/π Interactions: Hydrogen atoms on the alkyl chain can interact favorably with the face of a phenyl ring. acs.org
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method used to analyze these interactions. acs.orgresearchgate.net QTAIM identifies bond critical points (BCPs) in the electron density between interacting atoms. The properties at these BCPs, such as electron density (ρ) and its Laplacian (∇²ρ), can confirm the presence and characterize the strength of non-covalent bonds like hydrogen bonds. researchgate.net
Molecular Docking and Binding Affinity Predictions for Research Targets
Given its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, a plausible research target for this compound is the cyclooxygenase (COX) enzyme. nih.govnih.gov Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.net
In a hypothetical docking study, this compound would be placed into the active site of COX-1 or COX-2. The carboxylic acid group would likely form key hydrogen bonds with active site residues like Arginine and Tyrosine, a common binding motif for NSAIDs. bionaturajournal.compnas.org The two phenyl rings would fit into hydrophobic pockets within the active site. Docking programs generate a score, typically in kcal/mol, that estimates the binding affinity. pjmhsonline.comnih.gov A more negative score indicates a stronger, more favorable interaction. dovepress.com Such studies are instrumental in predicting the potential biological activity of a molecule and guiding further drug design. nih.gov
Table 3: Hypothetical Molecular Docking Results for this compound
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|
| COX-1 | -8.5 | Arg120, Tyr355, Val349 |
Note: Data are hypothetical, based on docking studies of similar NSAIDs like ibuprofen and celecoxib. nih.govbionaturajournal.com
Investigations into Biological Interactions and Mechanistic Insights Research Oriented Focus
Molecular Recognition and Binding Studies with Specific Biomolecular Targets
Scientific literature lacks specific molecular recognition and binding studies for 2-Benzyl-4-phenylbutanoic acid. However, research on analogous compounds, particularly 4-phenylbutyric acid (4-PBA), provides insights into potential interactions with biomolecular targets.
Protein-Ligand Interaction Mechanisms (e.g., Enzyme Active Sites)
Direct studies on the protein-ligand interaction mechanisms of this compound are not available in the current scientific literature. However, research on the structurally related compound, 4-phenylbutyric acid (4-PBA), offers a potential model for its interactions. 4-PBA is known to act as a chemical chaperone, suggesting it assists in the proper folding of proteins. nih.govresearchgate.net
One of the primary protein interactions reported for 4-PBA is its binding to human serum albumin (HSA). nih.govresearchgate.net Spectroscopic and molecular dynamics studies have shown that 4-PBA binds with high specificity to Sudlow Site II, which is also a fatty acid binding site, within subdomain IIIA of HSA. nih.govresearchgate.net The binding is stabilized by the formation of strong hydrogen bonds and a salt bridge. nih.govresearchgate.net This interaction with a major transport protein in the blood suggests a potential for systemic distribution.
While 4-PBA is also known to be a histone deacetylase (HDAC) inhibitor, the precise interactions within the active site are complex and can vary among different HDAC isozymes. nih.gov Generally, HDAC inhibitors interact with the zinc ion in the active site and make hydrogen bonds with surrounding amino acid residues. Given the structural similarity, this compound might exhibit similar binding characteristics, although the additional benzyl (B1604629) group would influence its specificity and affinity for the binding pocket.
Interactive Data Table: Binding Parameters of 4-Phenylbutyric Acid (4-PBA) with Human Serum Albumin (HSA)
| Ligand | Protein | Binding Site | Binding Constant (K_a) | Key Interactions |
| 4-Phenylbutyric Acid | Human Serum Albumin | Sudlow Site II (Subdomain IIIA) | 2.69 x 10^5 M^-1 | Hydrogen bonding, Salt bridge |
Note: This data is for the analog 4-Phenylbutyric Acid and is presented to suggest potential interaction mechanisms for this compound.
Nucleic Acid Interaction Studies (if reported for related structures)
There are no reported studies in the scientific literature detailing the direct interaction of this compound or its close structural analogs with nucleic acids.
Enzyme Modulation and Inhibition Mechanisms
Specific data on the enzyme modulation and inhibition mechanisms of this compound is not currently available. The following sections provide a general framework for how such a molecule might be studied and what its potential mechanisms could be, based on related compounds.
In Vitro Enzyme Kinetics and Mechanistic Pathways
No in vitro enzyme kinetics studies have been published for this compound. To characterize its potential as an enzyme inhibitor, kinetic assays would be necessary to determine parameters such as the inhibition constant (K_i) and the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).
For a compound like this compound, which has structural similarities to substrates of certain metabolic enzymes, a competitive inhibition mechanism could be hypothesized. nih.gov In this scenario, the molecule would compete with the endogenous substrate for binding to the enzyme's active site. nih.gov
Structure-Activity Relationships for Molecular-Level Biological Activity
Specific structure-activity relationship (SAR) studies for this compound are not documented. SAR studies involve systematically altering the chemical structure of a molecule to determine which parts are crucial for its biological activity.
For this compound, key structural features that could be investigated in SAR studies include:
The Carboxylic Acid Group: This group is often vital for interacting with key residues in an enzyme active site, for instance, through forming salt bridges or hydrogen bonds.
The Phenyl Rings: The two phenyl rings contribute to the hydrophobicity of the molecule and could be involved in pi-stacking or hydrophobic interactions within a protein binding pocket.
The Benzyl Group: The position and orientation of the benzyl group would significantly impact the molecule's three-dimensional shape and its fit into a binding site.
Specificity and Selectivity Profiling Against Enzyme Families
There is no available data on the specificity and selectivity profile of this compound against any enzyme families. Such profiling is crucial to understand the therapeutic potential and potential off-target effects of a compound. This would involve screening the compound against a panel of related enzymes (e.g., a panel of histone deacetylases or other metabolic enzymes) to determine its inhibitory activity for each.
As an example, the related compound 4-PBA is known to be a non-selective inhibitor of class I and II histone deacetylases. A similar broad activity profile or a more selective one would need to be experimentally determined for this compound.
No Information Available on the Biological Interactions and Mechanistic Insights of this compound
Extensive research has yielded insufficient data to provide a detailed analysis of the biological interactions and mechanistic insights of the chemical compound this compound. Searches for specific information regarding its effects on cellular pathways and principles for ligand design have not returned relevant scientific findings.
The scientific community has not published significant studies on the cellular pathway modulation of this compound in non-clinical model systems. Consequently, there is no available information on its specific interactions with cellular components or the signaling cascades it may influence.
Similarly, without mechanistic data, there are no established ligand design principles derived from the study of this compound. The understanding of how this molecule could be modified to interact with specific biological targets is currently absent from the scientific literature.
Further research is required to elucidate the biological activities and potential therapeutic applications of this compound. At present, no data tables or detailed research findings can be provided for the requested topics.
Advanced Analytical Methodologies in Research
Chromatographic Techniques for Stereoisomer Separation and Purity Determination
Chromatographic methods are indispensable for the separation of the enantiomers of 2-Benzyl-4-phenylbutanoic acid and for assessing the purity of synthesized batches. Chiral high-performance liquid chromatography is the premier technique for stereoisomer separation, while gas chromatography can be employed for the analysis of volatile derivatives.
The separation of enantiomers, a process known as chiral resolution, is of paramount importance in the study of chiral molecules like this compound. nih.govcsfarmacie.cz Chiral HPLC is a powerful technique for this purpose, utilizing a chiral stationary phase (CSP) to differentiate between the enantiomers. nih.govphenomenex.com The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the CSP, leading to different retention times. bgb-analytik.com
For acidic compounds like this compound, the mobile phase composition is critical. Typically, a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar alcohol (e.g., isopropanol (B130326) or ethanol) is used, often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape and resolution.
Table 1: Illustrative Chiral HPLC Method Parameters for Phenylalkanoic Acids
| Parameter | Condition |
| Chiral Stationary Phase | Cellulose (B213188) tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | n-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
This table represents a typical starting point for the chiral separation of phenylalkanoic acids and would require optimization for this compound.
Gas chromatography is a high-resolution separation technique suitable for volatile and thermally stable compounds. Carboxylic acids like this compound are generally not volatile enough for direct GC analysis due to their high boiling points and tendency to form intermolecular hydrogen bonds. Therefore, a derivatization step is necessary to convert the carboxylic acid group into a more volatile ester or silyl (B83357) ester. colostate.edunih.gov
A common derivatization method is silylation, where the acidic proton of the carboxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. sigmaaldrich.comresearchgate.net The resulting TMS ester of this compound would be significantly more volatile and amenable to GC analysis.
The GC separation would typically be performed on a capillary column with a non-polar or medium-polarity stationary phase. The temperature of the GC oven is programmed to increase during the analysis to ensure the elution of the derivatized compound in a reasonable time with good peak shape.
Table 2: Representative GC Conditions for the Analysis of Silylated Phenylalkanoic Acids
| Parameter | Condition |
| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 300 °C (FID) |
These conditions are based on general procedures for the GC analysis of silylated carboxylic acids and would serve as a starting point for the analysis of derivatized this compound.
Spectroscopic Techniques for Mechanistic Elucidation and In-Situ Reaction Monitoring
Spectroscopic techniques are invaluable for gaining insights into the molecular structure of this compound, monitoring the progress of its synthesis, and understanding the mechanisms of its reactions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR would provide detailed information about the chemical environment of each proton and carbon atom, confirming the compound's structure.
In the context of synthesis, NMR can be used to monitor the progress of a reaction by observing the disappearance of starting material signals and the appearance of product signals over time. This allows for the determination of reaction kinetics and optimization of reaction conditions. For reactions involving the formation of diastereomers, NMR is a primary method for determining the diastereomeric ratio (d.r.). rsc.orgnih.govrsc.orgresearchgate.net This is achieved by integrating the signals of protons that are unique to each diastereomer.
Table 3: Hypothetical ¹H NMR Chemical Shifts for Distinguishing Diastereomers of a this compound Derivative
| Proton | Diastereomer 1 (ppm) | Diastereomer 2 (ppm) |
| H-2 | 3.52 (dd, J = 8.5, 5.0 Hz) | 3.65 (dd, J = 9.0, 4.5 Hz) |
| H-3 | 2.15 (m) | 2.30 (m) |
This is a hypothetical example to illustrate how different chemical shifts for corresponding protons in diastereomers can be used to determine their ratio by integration.
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly sensitive to the functional groups present in a molecule. For this compound, the most characteristic IR absorption would be the strong, broad O-H stretch of the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹, and the sharp, intense C=O stretch of the carbonyl group, usually around 1710 cm⁻¹.
These techniques are particularly useful for monitoring reactions that involve the transformation of the carboxylic acid group. For example, in an esterification reaction, the disappearance of the broad O-H stretch and the appearance of a new C-O stretching band would indicate the conversion of the carboxylic acid to an ester. In-situ IR spectroscopy, using a probe immersed in the reaction mixture, allows for real-time monitoring of these functional group changes, providing valuable kinetic and mechanistic information. youtube.comxjtu.edu.cnmdpi.com
Table 4: Key Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Carboxylic Acid O-H | Stretching | 3300 - 2500 (broad) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H | Stretching | 3000 - 2850 |
| Carbonyl C=O | Stretching | ~1710 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| C-O | Stretching | 1320 - 1210 |
| O-H | Bending | 1440 - 1395 |
These are characteristic ranges and the exact positions would be specific to the molecule and its environment. An IR spectrum for the related 4-phenylbutyric acid is available for comparison. chemicalbook.com
Mass Spectrometry for Reaction Product Characterization and Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique to determine its molecular weight with high accuracy.
In combination with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it is a highly effective tool for identifying and quantifying the compound in complex mixtures. In the context of reaction monitoring, LC-MS can be used to identify reaction intermediates and byproducts, providing insights into the reaction pathway.
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion to generate a characteristic spectrum of daughter ions. This fragmentation pattern can be used to confirm the structure of the compound and to differentiate it from its isomers. The fragmentation of carboxylic acids in MS often involves the loss of water (M-18), the carboxyl group (M-45), and characteristic cleavages of the carbon skeleton. youtube.commiamioh.edu The presence of the benzyl (B1604629) and phenyl groups in this compound would also lead to characteristic fragment ions, such as the benzyl cation (m/z 91).
Table 5: Predicted Key Mass Spectrometry Fragments for this compound (Molecular Weight: 254.33 g/mol )
| m/z | Proposed Fragment |
| 254 | [M]⁺ (Molecular Ion) |
| 236 | [M - H₂O]⁺ |
| 209 | [M - COOH]⁺ |
| 163 | [M - CH₂Ph]⁺ |
| 91 | [C₇H₇]⁺ (Benzyl Cation) |
These are predicted fragmentation pathways based on the general fragmentation of carboxylic acids and benzyl-containing compounds.
Crystallographic Studies for Absolute Configuration and Solid-State Interactions
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This technique provides unambiguous insights into a molecule's structure, which is crucial for understanding its chemical and biological functions. For a chiral molecule like This compound , crystallographic studies are indispensable for assigning its absolute configuration and analyzing the complex network of interactions that govern its packing in the solid state.
Principles of X-ray Crystallography
Determination of Absolute Configuration
For chiral compounds, which exist as non-superimposable mirror images (enantiomers), determining the absolute configuration—the actual spatial arrangement of its atoms—is critical. wikipedia.org X-ray crystallography is one of the most reliable techniques for this purpose. nih.gov The method relies on a phenomenon known as anomalous dispersion (or resonant scattering). When the X-ray wavelength is near the absorption edge of an atom in the crystal, it introduces small but measurable differences in the intensities of specific pairs of diffraction spots (known as Bijvoet pairs) that would otherwise be identical. By analyzing these intensity differences, the true handedness of the molecule can be established, allowing for the unambiguous assignment of the stereochemical descriptors (R or S) to the chiral center(s).
In the case of This compound , which possesses a chiral center at the second carbon of the butanoic acid chain, this technique would allow researchers to definitively distinguish between the (R)-2-Benzyl-4-phenylbutanoic acid and the (S)-2-Benzyl-4-phenylbutanoic acid enantiomers.
Analysis of Solid-State Interactions
The arrangement of molecules in a crystal is dictated by a variety of non-covalent intermolecular interactions. A detailed crystallographic analysis reveals the nature and geometry of these interactions, which include:
Hydrogen Bonding: In carboxylic acids like This compound , the most prominent interaction is typically the formation of hydrogen-bonded dimers between the carboxylic acid groups of two adjacent molecules. The acidic proton of one carboxyl group forms a strong hydrogen bond with a carbonyl oxygen of the neighboring molecule, and vice versa, creating a characteristic ring motif.
π-π Interactions: The presence of two phenyl rings (one from the benzyl group and one at the end of the butanoyl chain) allows for potential π-π stacking interactions. These interactions, where the electron clouds of the aromatic rings overlap, can significantly influence the crystal packing. The geometry of these interactions (e.g., face-to-face or edge-to-face) would be precisely determined.
Understanding these solid-state interactions is crucial as they influence the material's physical properties, such as melting point, solubility, and stability.
Hypothetical Crystallographic Data Table
While no experimental data exists, a typical crystallographic study would produce a data table similar to the hypothetical one presented below. This illustrates the type of information that would be obtained from a single-crystal X-ray diffraction experiment.
| Parameter | Hypothetical Value for (R)-2-Benzyl-4-phenylbutanoic acid |
| Chemical Formula | C₁₇H₁₈O₂ |
| Formula Weight | 254.32 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 10.5 |
| b (Å) | 5.8 |
| c (Å) | 12.3 |
| β (°) | 105.2 |
| Volume (ų) | 723.4 |
| Z (molecules per unit cell) | 2 |
| Calculated Density (g/cm³) | 1.168 |
| Flack Parameter | 0.05(3) |
Note: The values in this table are purely illustrative and are not based on experimental data. The "Flack Parameter" is a critical value in determining the absolute configuration; a value close to zero for a known enantiomer confirms the correct structural assignment. nih.gov
Future Research Directions and Concluding Perspectives
Emerging Synthetic Methodologies and Catalytic Systems
The synthesis of structurally complex molecules like 2-Benzyl-4-phenylbutanoic acid is a continuing area of development in organic chemistry. Future research will likely focus on more efficient and stereoselective methods.
Key Areas for Future Synthetic Research:
Asymmetric Catalysis: The development of novel chiral catalysts, including transition metal complexes and organocatalysts, will be crucial for the enantioselective synthesis of this compound. This is particularly important as the biological activities of chiral molecules are often stereospecific. The use of Cinchona-based phase-transfer catalysts has shown promise in similar Michael addition reactions, suggesting a potential avenue for exploration mdpi.com.
C-H Bond Functionalization: Direct functionalization of C-H bonds represents a powerful and atom-economical approach to synthesis. beilstein-journals.org Future methodologies could focus on the late-stage benzylation or phenylation of a butanoic acid scaffold through regioselective C-H activation, thereby streamlining the synthetic route. beilstein-journals.orgresearchgate.netacs.org The use of ruthenium-based catalysts has shown promise in the C-H bond functionalization of carboxylic acids and could be a fruitful area of investigation. mdpi.com
Decarboxylative Coupling Reactions: Another promising strategy involves the coupling of carboxylic acids with other substrates through a decarbonylative mechanism. thieme-connect.de This could provide a novel disconnection approach for the synthesis of this compound and its derivatives.
Below is an interactive data table summarizing potential catalytic systems for the synthesis of this compound.
| Catalyst Type | Potential Application in Synthesis | Key Advantages |
| Chiral Phosphoric Acids | Asymmetric protonation or cyclization reactions. | High enantioselectivity, metal-free. |
| Transition Metal Complexes (e.g., Pd, Ru, Ni) | Cross-coupling and C-H functionalization reactions. | High efficiency and functional group tolerance. |
| Organocatalysts (e.g., Proline derivatives) | Enantioselective Michael additions and aldol (B89426) reactions. | Metal-free, environmentally benign. |
| Phase-Transfer Catalysts | Asymmetric alkylation reactions. | Mild reaction conditions, scalability. mdpi.com |
Deeper Mechanistic Understanding of Chemical Transformations
A thorough understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. For this compound, this would involve detailed studies of the key bond-forming steps in its synthesis.
Future Mechanistic Studies Could Include:
Kinetic and Spectroscopic Analysis: In-depth kinetic studies, along with spectroscopic techniques such as in-situ IR and NMR, can provide valuable information about reaction intermediates and transition states.
Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, elucidate transition state geometries, and predict stereochemical outcomes. acs.orgrsc.orgemich.edu This computational insight can guide the design of more efficient catalysts and reaction conditions. rsc.org
Exploration of Novel Research Applications as Chemical Probes
Chemical probes are small molecules used to study biological processes. rsc.org Given its structure, this compound could potentially be developed into a chemical probe for various biological targets.
Potential Applications as a Chemical Probe:
Enzyme Inhibition: The carboxylic acid moiety could interact with the active sites of various enzymes. Future research could explore its potential as an inhibitor for enzymes such as proteases or lipases.
Receptor Modulation: The phenyl and benzyl (B1604629) groups could facilitate binding to hydrophobic pockets in protein receptors.
Fluorescent Labeling: Modification of the aromatic rings with fluorescent tags could enable its use in cellular imaging to track the localization and dynamics of its biological targets. The development of novel pH probes for bioimaging showcases a relevant approach. researchgate.net
Synergistic Integration of Experimental and Computational Research
The future of chemical research lies in the close integration of experimental and computational approaches. This synergy is particularly valuable for accelerating the discovery and optimization of new molecules and reactions.
How this Synergy Can Be Applied:
Rational Catalyst Design: Computational screening of virtual catalyst libraries can identify promising candidates for experimental validation, thereby reducing the time and resources required for catalyst development.
Predictive Modeling of Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of derivatives of this compound, guiding the synthesis of more potent and selective compounds.
Understanding Non-Covalent Interactions: Computational methods can provide detailed insights into the non-covalent interactions that govern substrate binding and recognition, which is crucial for the design of effective enzyme inhibitors or receptor ligands.
Unaddressed Research Questions and Opportunities for Innovation
The field of organic chemistry is constantly evolving, and there are numerous unanswered questions and opportunities for innovation related to a molecule like this compound.
Key Unaddressed Questions and Opportunities:
Biocatalytic Synthesis: The use of enzymes for the synthesis of chiral molecules is a rapidly growing area. The development of biocatalytic routes to this compound would offer a green and highly selective alternative to traditional chemical synthesis.
Sustainable Synthesis: Future research should focus on developing synthetic methods that utilize renewable starting materials and environmentally benign solvents and reagents.
Materials Science Applications: The incorporation of this compound into polymers or other materials could lead to novel properties and applications.
Medicinal Chemistry Exploration: A systematic exploration of the pharmacological properties of this compound and its analogues could uncover new therapeutic agents. Challenges in the synthesis of complex carboxylic acid antibiotics like (+)-zincophorin highlight the intricate synthetic efforts that can be inspired by biological activity. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Benzyl-4-phenylbutanoic acid in laboratory settings?
- Answer: Synthesis typically involves multi-step organic reactions. A common approach is the Friedel-Crafts alkylation of benzene derivatives with acylating agents, followed by hydrolysis to yield the carboxylic acid. Alternatively, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using benzyl halides and phenylbutanoic acid precursors can be employed. Boronic acid intermediates, such as those used in biphenyl derivatives , may facilitate coupling. Purification via recrystallization or column chromatography is critical to achieve >97% purity, as standardized in related syntheses .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Answer: A combination of spectroscopic methods is essential:
- NMR spectroscopy (1H and 13C) to confirm aromatic and aliphatic proton environments.
- IR spectroscopy to verify the carboxylic acid group (O-H stretch ~2500-3300 cm⁻¹, C=O ~1700 cm⁻¹).
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
Chromatographic purity assessments (HPLC/GC) should meet >97.0% thresholds, as seen in analogous compounds . Computational tools like ACD/Labs can predict spectral data for cross-validation .
Q. What safety protocols should researchers follow when handling this compound?
- Answer: While specific data for this compound is limited, protocols for structurally similar phenylbutanoic acids (e.g., 4-Phenylbutyric acid) apply:
- Use PPE (gloves, lab coats) and work in a fume hood to avoid inhalation of dust or vapors .
- In case of skin contact, rinse immediately with water for ≥15 minutes.
- Store in airtight containers in cool, dry conditions and dispose of waste per local regulations .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound in large-scale reactions?
- Answer: Systematic optimization via Design of Experiments (DoE) is recommended:
- Vary catalyst loading (e.g., palladium for cross-couplings) and solvent polarity (DMF vs. THF).
- Monitor reaction progress with TLC or in-situ NMR to determine optimal termination points.
- Transition to flow chemistry for improved mixing and heat transfer in scale-up.
Fractional crystallization, as demonstrated in biphenylacetic acid synthesis , can maintain purity.
Q. What mechanisms underlie the potential biological activity of this compound, and how can they be experimentally validated?
- Answer: Hypothesized mechanisms include enzyme inhibition or receptor modulation , common among benzoic acid derivatives . Validation strategies:
- In vitro assays (ELISA, cell-based IC50 measurements) to quantify bioactivity.
- Molecular docking studies to predict binding affinities with target proteins.
Cross-referencing structural analogs (e.g., fluorophenyl derivatives ) may provide mechanistic insights.
Q. How should researchers address contradictory data regarding the physicochemical properties or bioactivity of this compound across studies?
- Answer: Contradictions often stem from variability in purity , analytical methods , or experimental conditions . Resolve discrepancies by:
- Verifying purity via HPLC (>97% ) and replicating studies under standardized conditions.
- Employing orthogonal techniques (e.g., X-ray crystallography alongside NMR ).
Conduct meta-analyses of published data, accounting for variables like solvent systems. Computational models (e.g., ACD/Labs ) and peer consultations can further clarify inconsistencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
